N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-sulfamoylbenzamide
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Overview
Description
“N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-sulfamoylbenzamide” is a compound that contains an imidazo[2,1-b][1,3]thiazole ring system . This ring system is found in a variety of compounds with a broad range of pharmaceutical applications, including anticancer and antiviral drugs, antioxidants, immunomodulatory, and tuberculostatic agents .
Synthesis Analysis
The synthesis of imidazo[2,1-b][1,3]thiazoles is typically based on the reaction of 2-aminothiazoles with α-halocarbonyl compounds . The outcome of this reaction depends on the structure of the starting bromo ketone .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, the IR spectrum can provide information about the functional groups present in the molecule . The 1H NMR and 13C NMR spectra can provide information about the hydrogen and carbon environments in the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be inferred from its molecular structure and the spectroscopic data .Scientific Research Applications
Inhibitory Effects on Enzymes
Research has shown that sulfonamide derivatives, including compounds with thiazole moieties, are effective inhibitors of carbonic anhydrase isozymes (hCA I and II). These enzymes are crucial in catalyzing the conversion of carbon dioxide and water into bicarbonate ions (HCO3−), a process vital for maintaining acid-base balance in living organisms. The studied sulfonamide derivatives displayed significant inhibitory activity against hCA I and II, highlighting their potential in modulating enzyme activity for therapeutic purposes (Gokcen, Gulcin, Ozturk, & Goren, 2016).
Antimicrobial Properties
Another facet of research on compounds similar to N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-sulfamoylbenzamide is their antimicrobial activity. Novel sulfonamides with a thiazole fragment have been synthesized and tested against bacterial strains such as S. aureus and E. coli. These compounds exhibited promising antibacterial activity, suggesting their potential as therapeutic agents in combating bacterial infections. The study also performed in silico ADME prediction to assess the biological behavior of these compounds, underscoring their significance in drug development (Rafiee Pour, Nazifi, Afshari Safavi, Nazifi, & Massah, 2019).
Future Directions
The future directions for research on “N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-sulfamoylbenzamide” could include further exploration of its synthesis, characterization, and potential pharmaceutical applications . Further studies could also investigate its mechanism of action and safety profile .
Mechanism of Action
Target of Action
It is known that derivatives of the fused imidazo[2,1-b][1,3]thiazole ring system, which this compound is a part of, have a broad range of pharmaceutical applications as anticancer and antiviral drugs, antioxidants, immunomodulatory and tuberculostatic agents .
Mode of Action
It is known that the spatial structure of 5,6-dihydroimidazo[2,1-b][1,3]thiazoles, a group this compound belongs to, provides additional opportunities to use them as catalysts in asymmetric synthesis .
Biochemical Pathways
It is known that the less saturated 5,6-dihydro derivatives also exhibit high levels of anticancer, antiinflammatory, antimicrobial, and antibacterial activity .
Result of Action
It is known that this compound has shown moderate ability to suppress the growth of kidney cancer cells, with a weaker effect on the cell lines of prostate cancer, colon cancer, and leukemia .
Action Environment
It is known that the outcome of the reaction that forms this compound depends on the structure of the starting bromo ketone .
Biochemical Analysis
Biochemical Properties
It is known that the compound has shown moderate ability to suppress the growth of kidney cancer cells, with a weaker effect on the cell lines of prostate cancer, colon cancer, and leukemia
Cellular Effects
The compound has been shown to have an impact on cell function, particularly in cancer cells
Properties
IUPAC Name |
N-[3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-4-sulfamoylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3S2/c19-27(24,25)15-6-4-12(5-7-15)17(23)20-14-3-1-2-13(10-14)16-11-22-8-9-26-18(22)21-16/h1-7,10-11H,8-9H2,(H,20,23)(H2,19,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRXBFQJFTVTSJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(=CN21)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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